molecular formula C9H9BrN2O B404095 2-bromo-N'-ethylidenebenzohydrazide

2-bromo-N'-ethylidenebenzohydrazide

Cat. No.: B404095
M. Wt: 241.08g/mol
InChI Key: HPAUWLAJMFZHEC-BIIKFXOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N'-ethylidenebenzohydrazide belongs to the aroylhydrazone family, characterized by a benzohydrazide backbone substituted with bromine and an ethylidene group. This compound is synthesized via the condensation of 2-bromobenzohydrazide with an appropriate ketone or aldehyde under anhydrous ethanol conditions. Its crystal structure exhibits a trans conformation at the C=N double bond, with a dihedral angle of 13.74° between the two aromatic rings, indicating moderate planarity . The molecular packing is stabilized by intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, which influence its thermal stability and reactivity .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08g/mol

IUPAC Name

2-bromo-N-[(E)-ethylideneamino]benzamide

InChI

InChI=1S/C9H9BrN2O/c1-2-11-12-9(13)7-5-3-4-6-8(7)10/h2-6H,1H3,(H,12,13)/b11-2+

InChI Key

HPAUWLAJMFZHEC-BIIKFXOESA-N

SMILES

CC=NNC(=O)C1=CC=CC=C1Br

Isomeric SMILES

C/C=N/NC(=O)C1=CC=CC=C1Br

Canonical SMILES

CC=NNC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Dihedral Angles

The dihedral angle between aromatic rings is a critical parameter affecting conjugation and intermolecular interactions. The following compounds highlight substituent-driven structural differences:

Compound Name Substituents Dihedral Angle (°) Key Structural Features References
2-Bromo-N'-ethylidenebenzohydrazide Br (C2), ethylidene 13.74 Intramolecular O–H···N; trans conformation
(E)-4-Chloro-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide Cl (C4), OCH3 (C4') 4.2 Near-planar structure; enhanced conjugation
(E)-3-Bromo-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide Br (C3), NO2 (C3') 8.85 Steric hindrance from nitro group
(E)-2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide F (C2) 4.2 High planarity; strong π-π stacking

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) increase steric bulk, widening dihedral angles and reducing planarity .
  • Methoxy or hydroxy groups enhance hydrogen bonding, improving crystallinity .

Hydrogen Bonding and Crystallization

Hydrogen bonding networks govern packing efficiency and solubility:

Compound Intramolecular Bonds Intermolecular Bonds Space Group References
This compound O–H···N (2.67 Å) N–H···O (2.89 Å) P21/n
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide O–H···N (2.62 Å) C–H···O (3.12 Å) P1̄
4-Chloro-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide O–H···N (2.59 Å) N–H···O (2.94 Å), π-π stacking P21/c

Key Observations :

  • Intramolecular O–H···N bonds are common in hydroxy-substituted derivatives, preorganizing molecules for intermolecular interactions .
  • Methoxy groups facilitate weaker C–H···O bonds, often leading to less dense packing .

Key Observations :

  • Bromine and chlorine substituents enhance metal-binding capacity, enabling catalytic applications .
  • Methoxy and hydroxy groups correlate with antimicrobial efficacy due to improved membrane permeability .

General Protocol :

Dissolve benzohydrazide (e.g., 2-chlorobenzohydrazide, 2-bromobenzohydrazide) in anhydrous ethanol.

Add ketone/aldehyde (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) dropwise.

Reflux for 4–6 hours; crystallize product at 0–5°C .

Yield Optimization :

  • Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times (8–12 hours) .
  • Methanol or ethanol as solvents yield higher purity (>90%) compared to DMF or THF .

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